Cas no 87-51-4 (3-Indoleacetic acid)

3-Indoleacetic acid structure
3-Indoleacetic acid structure
Nome do Produto:3-Indoleacetic acid
N.o CAS:87-51-4
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00005636
CID:34420
PubChem ID:802

3-Indoleacetic acid Propriedades químicas e físicas

Nomes e Identificadores

    • Indole-3-acetic acid
    • IH-Indole-3-acetic acid
    • Heteroauxin
    • indol-3-ylacetic acid
    • Indole-3-acetic acid IAA
    • Indole-3-acetic Acid (1.00353)
    • Heterauxin
    • Indolyl-3-acetic acid
    • Turkey Red Oil
    • 3-Indoleacetic acid(IAA)
    • 3-Indoleacetic acid
    • IAA
    • 1H-Indol-3-ylacetic acid
    • 2,4-dichlorophenoxyacetic acid
    • 3-Indoleaceticacid Solution
    • Indole acetic acid
    • (1H-indol-3-yl)-acetic acid
    • (1H-INDOL-3-YL)ACETIC ACID
    • (INDOL-3-YL)ACETIC ACID
    • [3H]-Indoleacetic acid
    • 1H-i
    • 1H-Indole-3-acetic acid
    • 3-IAA
    • a-Iaa
    • alpha-indol-3-yl-aceticacid
    • b-Iaa
    • INDOLEI-3-ACETIC ACID
    • IUPAC
    • JAA
    • RHIZOPIN
    • β-indoleacetic acid
    • 3-Indolylacetic acid
    • Classical Complement Pathway, Rat, Assay, 1 x 96 det.
    • indoleacetic acid
    • 2-(1H-Indol-3-yl)acetic acid
    • Rhizopon A
    • Hexteroauxin
    • beta-Indoleacetic acid
    • 3-(Carboxymethyl)indole
    • indoleacetate
    • Acetic acid, indolyl-
    • Heteroauxinhexteroauxiniaa
    • beta-Indolylacetic acid
    • Indolylacetic acid
    • omega-Skatole carboxylic acid
    • indole-3-acetate
    • Kyselina 3-indolyloctova
    • Indoleacet
    • Indole-3-aceticacid
    • Indole-3-acetic acid (8CI)
    • 2-(3-Indolyl)acetic acid
    • 3-(Carboxymethyl)-1H-indole
    • 3-Indolylmethylcarboxylic acid
    • Bioenraiz
    • GAP
    • Noclosan
    • NSC 3787
    • α-IAA
    • β-IAA
    • 3-indoleacetate
    • (Indol-3-yl)acetate
    • MLS001331664
    • 2338-19-4
    • MLS001332400
    • MLS001332399
    • 3-Indolylessigsaeure
    • MLS001066408
    • IES
    • 2-(indol-3-yl)ethanoic acid
    • 2-(indol-3-yl)ethanoate
    • MLSMR
    • SMR000471855
    • 87-51-4
    • 3-Indoleacetic acid,99%
    • Indole-3-acetic acid (3-Indoleacetic Acid)
    • MDL: MFCD00005636
    • Inchi: 1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)
    • Chave InChI: SEOVTRFCIGRIMH-UHFFFAOYSA-N
    • SMILES: O=C(CC1C2C(=CC=CC=2)NC=1)O
    • BRN: 143358

Propriedades Computadas

  • Massa Exacta: 175.06300
  • Massa monoisotópica: 175.063328530 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 205
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.4
  • Contagem de Tautomeros: nothing
  • Peso Molecular: 175.18
  • Superfície polar topológica: 53.1
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: White crystalline powder
  • Densidade: 1.1999 (rough estimate)
  • Ponto de Fusão: 166.0 to 170.0 deg-C
  • Ponto de ebulição: 415°C at 760 mmHg
  • Ponto de Flash: 171 ºC
  • Índice de Refracção: 1.5460 (estimate)
  • Solubilidade: >26.3 [ug/mL]
  • Coeficiente de partição da água: Soluble in ethanol (50 mg/ml), methanol, DMSO, and chloroform (sparingly). Insoluble in water.
  • Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents. Light sensitive.
  • PSA: 53.09000
  • LogP: 1.79500
  • Temperatura de decomposição: 167°C
  • Merck: 4964
  • pka: 4.75(at 25℃)
  • Sensibilidade: Light Sensitive
  • Solubilidade: Soluble in ethanol, acetone and ether, slightly soluble in chloroform, insoluble in water
  • Decomposição: 167 ºC

3-Indoleacetic acid Informações de segurança

3-Indoleacetic acid Dados aduaneiros

  • CÓDIGO SH:29339990
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Indoleacetic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB108811-250 g
Indole-3-acetic acid, 98%; .
87-51-4 98%
250 g
€223.60 2023-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYM10342-25G
2-(1H-indol-3-yl)acetic acid
87-51-4 97%
25g
¥ 244.00 2023-04-13
abcr
AB108811-100 g
Indole-3-acetic acid, 98%; .
87-51-4 98%
100 g
€137.90 2023-07-20
Key Organics Ltd
CG-0522-1MG
2-(1H-indol-3-yl)acetic acid
87-51-4 >95%
1mg
£37.00 2023-09-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I0022-25g
3-Indoleacetic acid
87-51-4 98.0%(T)
25g
¥265.0 2022-05-30
MedChemExpress
HY-18569-500mg
3-Indoleacetic acid
87-51-4 99.94%
500mg
¥400 2024-05-25
TRC
I577340-500g
Indoleacetic Acid
87-51-4
500g
$295.00 2023-05-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
I2886-5G
3-Indoleacetic acid
87-51-4
5g
¥286.67 2023-09-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
I2886-100G
3-Indoleacetic acid
87-51-4
100g
¥2584.77 2023-09-23
Apollo Scientific
BII0601-500g
(Indol-3-yl)acetic acid
87-51-4 99%
500g
£175.00 2025-02-19

3-Indoleacetic acid Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sulfur Solvents: Pyridine
Referência
Oxidative degradation of a-substituted carboxylic acids
Feichtinger, Hans, Chemische Berichte, 1962, 95, 2238-42

Synthetic Routes 2

Condições de reacção
Referência
Cell kinetics of auxin transport and activity in Arabidopsis root growth and skewing
Hu, Yangjie ; et al, Nature Communications, 2021, 12(1),

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Water
Referência
Preparation of 3-indoleacetic acid; new synthesis of tryptophol
Snyder, H. R.; et al, Journal of the American Chemical Society, 1948, 70, 3770-1

Synthetic Routes 4

Condições de reacção
Referência
Action of aromatic diazo compounds on compounds of the type of alkylacetoacetic esters as a method of preparation of arylhydrazones of α-keto acids, α-amino acids, and nitrogenous heterocyclic compounds. XIV. Synthesis of (2-carboxy-3-indolyl)acetic acids substituted in the benzene ring and of the corresponding 3-indolylacetic acids
Feofilaktov, V. V.; et al, Zhurnal Obshchei Khimii, 1953, 23, 644-56

Synthetic Routes 5

Condições de reacção
1.1 Reagents: L-Tryptophan Catalysts: Indole-3-acetic acid synthetase Solvents: Water ;  6 h, pH 8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Tryptophan-dependent indole-3-acetic acid biosynthesis by 'IAA-synthase' proceeds via indole-3-acetamide
Pollmann, Stephan; et al, Phytochemistry (Elsevier), 2009, 70(4), 523-531

Synthetic Routes 6

Condições de reacção
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer
Tan, Wen-Yun; et al, Organic Letters, 2021, 23(17), 6648-6653

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  18 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referência
Regioselective hydroarylation reactions of C3 electrophilic N-acetylindoles activated by FeCl3. An entry to 3-(hetero)arylindolines
Beaud, Rodolphe; et al, Chemistry - A European Journal, 2014, 20(24), 7492-7500

Synthetic Routes 8

Condições de reacção
Referência
The preparation of heteroauxin and tryptamine
Thesing, Jan; et al, Chemische Berichte, 1952, 85, 324-7

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Solvents: Water ;  acidified, rt
Referência
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: Aldehyde dehydrogenase
Referência
Isolation and total synthesis of stolonines A-C, unique taurine amides from the Australian marine tunicate Cnemidocarpa stolonifera
Tran, Trong D.; et al, Marine Drugs, 2015, 13(7), 4556-4575

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Water
Referência
Indole-3-acetic acid
Johnson, Herbert E.; et al, Organic Syntheses, 1964, 44, 64-6

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
Referência
3-Indoleacetic acid
Johnson, Herbert E.; et al, Journal of Organic Chemistry, 1963, 28, 1246-8

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Sodium peroxoborate Solvents: Water
Referência
Oxidative decarbonylation of β-arylpyruvic acids using sodium perborate
Morrow, Nicholas; et al, Tetrahedron, 1998, 54(33), 9603-9612

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referência
Efficient synthesis of the peptide fragment of the natural depsipeptides Jaspamide and Chondramide
Zarezin, Danil P.; et al, European Journal of Organic Chemistry, 2018, 2018(34), 4716-4722

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Oxygen Solvents: Water ;  20 min, pH 7.8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Production of indole-3-acetic acid and related indole derivatives from L-tryptophan by Rubrivivax benzoatilyticus JA2
Mujahid, Md.; et al, Applied Microbiology and Biotechnology, 2011, 89(4), 1001-1008

Synthetic Routes 16

Condições de reacção
Referência
Tetraethylene glycol promoted two-step, one-pot rapid synthesis of indole-3-[1-11C]acetic acid
Lee, Sojeong; et al, Tetrahedron Letters, 2015, 56(3), 517-520

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Silver nitrate Solvents: Water ;  5 min, rt
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; et al, Journal of Organometallic Chemistry, 2022, 979,

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Tosylhydrazine Solvents: Methanol
1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
Referência
A convenient method for the synthesis of indole-3-acetic acids
Guan, Xiangming; et al, Tetrahedron Letters, 1994, 35(19), 3013-16

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
Referência
An expedient route to indole-3-acetic acid derivatives
Samizu, Kiyohiro; et al, Synlett, 1994, (7), 499-500

Synthetic Routes 20

Condições de reacção
1.1 Solvents: Water
Referência
Syntheses of heteroauxin, tryptamine, and serotonin
Nenitzescu, Costin D.; et al, Chemische Berichte, 1958, 91, 1141-5

Synthetic Routes 21

Condições de reacção
1.1 Catalysts: Indole-3-acetamide hydrolase
Referência
Versatile and facile one-pot biosynthesis for amides and carboxylic acids in E. coli by engineering auxin pathways of plant microbiomes
Menon, Navya; et al, ACS Catalysis, 2022, 12(4), 2309-2319

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Water ;  8 h, 250 - 275 °C
1.2 Solvents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  28 h, 20 °C → 5 °C
Referência
3-Indolealkanoic acids
, United States, , ,

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Tetralin
Referência
Solid-liquid phase transfer catalytic carboxymethylation - synthesis of 3-indoleacetic acid (IAA)
Cai, Yuzhen; et al, Jinan Daxue Xuebao, 1990, 11(1), 52-5

Synthetic Routes 24

Condições de reacção
1.1 Solvents: Water
Referência
Syntheses with Mannich bases of indole
Thesing, Jan; et al, Chemische Berichte, 1955, 88, 1295-1306

3-Indoleacetic acid Raw materials

3-Indoleacetic acid Preparation Products

3-Indoleacetic acid Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:87-51-4)1H-Indole-3-acetic acid
Número da Ordem:3457718
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:09
Preço ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:87-51-4)1H-Indole-3-acetic acid
Número da Ordem:27442211
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Tuesday, 10 June 2025 11:03
Preço ($):discuss personally
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